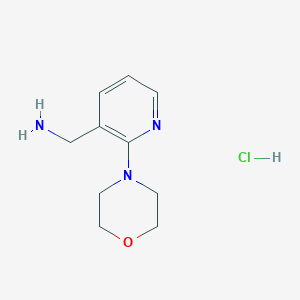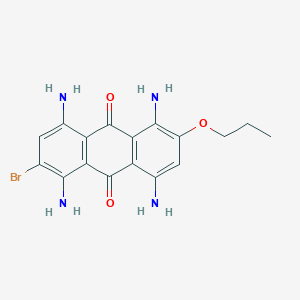
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione is an organic compound with the molecular formula C17H17BrN4O3 It is a derivative of anthracene, characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a propoxy group at position 6
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes bromination to introduce the bromine atom at position 2. Subsequent nitration and reduction steps introduce the amino groups at positions 1, 4, 5, and 8. The propoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate these transformations .
Analyse Des Réactions Chimiques
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Amination: The amino groups can participate in further amination reactions to form polyamino derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and organic semiconductors
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with nucleophilic sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione can be compared with similar compounds such as:
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione: This compound has a methoxy group instead of a propoxy group, which affects its solubility and reactivity.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This derivative has hydroxyl groups, which influence its hydrogen bonding and redox properties.
1,4,5,8-Tetraamino-2-bromo-9,10-dihydroanthracene-9,10-dione: The absence of the propoxy group in this compound alters its steric and electronic properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
88602-95-3 |
|---|---|
Formule moléculaire |
C17H17BrN4O3 |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-6-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-2-3-25-9-5-8(20)11-13(15(9)22)17(24)10-7(19)4-6(18)14(21)12(10)16(11)23/h4-5H,2-3,19-22H2,1H3 |
Clé InChI |
DCVVQSWFBCQVNX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


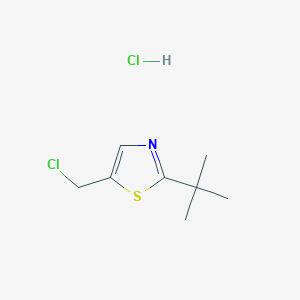

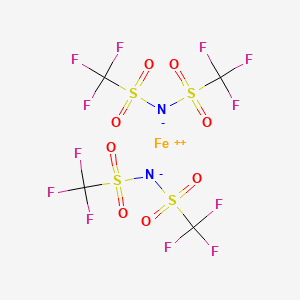
![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
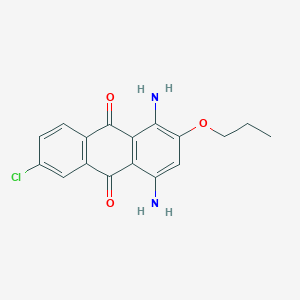
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
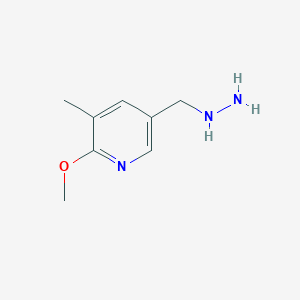
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
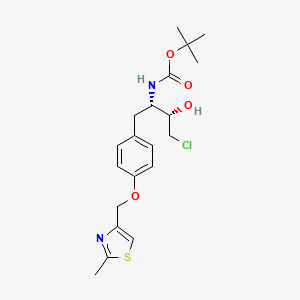
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)

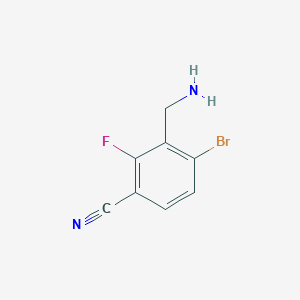
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
